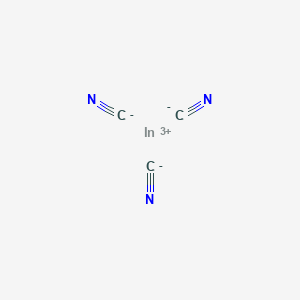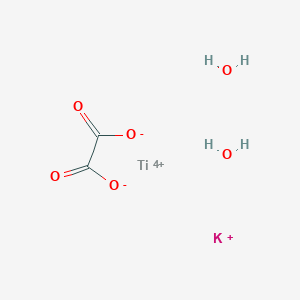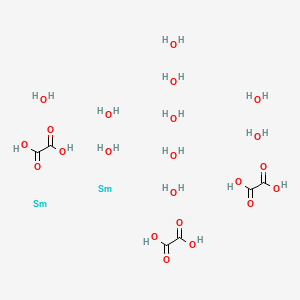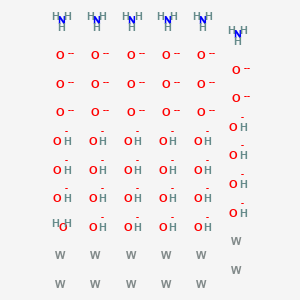
Indium(III) cyanide
Overview
Description
Indium(III) cyanide is a chemical compound with the formula In(CN)₃ It is composed of indium in the +3 oxidation state and cyanide ions Indium is a metal in Group 13 of the periodic table, known for its malleability, ductility, and low melting point Cyanide ions are composed of carbon and nitrogen atoms, and they are known for their high reactivity and toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) cyanide can be synthesized through the reaction of indium(III) chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:
InCl3+3KCN→In(CN)3+3KCl
This method involves mixing indium(III) chloride and potassium cyanide in water, followed by filtration and drying to obtain the this compound product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced filtration techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: Indium(III) cyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium(III) oxide and carbon dioxide.
Reduction: It can be reduced to indium metal and cyanide ions.
Substitution: Cyanide ions in this compound can be substituted with other ligands, forming different indium complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Indium(III) oxide (In₂O₃) and carbon dioxide (CO₂).
Reduction: Indium metal (In) and cyanide ions (CN⁻).
Substitution: Various indium complexes depending on the substituting ligand.
Scientific Research Applications
Indium(III) cyanide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indium compounds and complexes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its anticancer properties and potential use in radiopharmaceuticals.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of indium(III) cyanide depends on its application. In biological systems, it can interact with cellular components, leading to various effects. For example, in anticancer applications, this compound may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes. The cyanide ions can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cell death.
Comparison with Similar Compounds
Indium(III) chloride (InCl₃): Used in similar applications but lacks the cyanide component.
Indium(III) bromide (InBr₃): Similar to indium(III) chloride but with bromide ions.
Indium(III) iodide (InI₃): Contains iodide ions instead of cyanide.
Uniqueness: Indium(III) cyanide is unique due to the presence of cyanide ions, which impart distinct reactivity and potential applications. The cyanide ions can participate in various chemical reactions, making this compound a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
indium(3+);tricyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CN.In/c3*1-2;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMJOFKFXKJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3InN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926884 | |
| Record name | Indium tricyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-68-5 | |
| Record name | Indium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium tricyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(III) cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L21A3MIL1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)






